molecular formula C6H13F3N2 B3163875 N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine CAS No. 886500-29-4

N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine

Cat. No. B3163875
CAS RN: 886500-29-4
M. Wt: 170.18 g/mol
InChI Key: VIMDLHLDHJYTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine is a chemical compound with the molecular formula C6H13F3N2 and a molecular weight of 170.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine consists of a central ethylenediamine moiety, with one amine group substituted with an ethyl group and the other with a 2,2,2-trifluoroethyl group .


Physical And Chemical Properties Analysis

N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine is a liquid at room temperature . It has a predicted melting point of -18.09° C, a predicted boiling point of 145.6° C at 760 mmHg, a predicted density of 1.1 g/mL, and a predicted refractive index of n 20D 1.38 .

Scientific Research Applications

1. Synthesis of Fluoroquinolones

N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine is used in the synthesis of 1-trifluoromethyl-1,2-ethylenediamines, which are pivotal in developing new derivatives of N-substituted fluoroquinolones. These compounds, bearing the trifluoromethyl group, demonstrate significant potential in pharmaceutical chemistry (Aizikovich et al., 2000).

2. Schiff Base Ligand Synthesis

It also plays a role in the creation of Schiff base compounds like N,N′-bis(trifluoromethylbenzylidene)ethylenediamine. This compound has been synthesized for its structural and spectroscopic properties, contributing to various chemical studies (Habibi et al., 2006).

3. Development of Anticancer Compounds

In cancer research, compounds derived from reactions involving ethylenediamine and other elements have shown cytotoxic activity against a variety of cell lines. This application is crucial for developing new anticancer drugs (Iwanejko et al., 2021).

4. Creation of Dual Gas-Responsive Polymers

Ethylenediamine derivatives are used to synthesize dual-gas responsive polymers, with potential applications in biomedicine due to their responsiveness to CO2 and O2, key gases in the human body (Jiang et al., 2017).

5. Analytical Chemistry Applications

In analytical chemistry, derivatives of ethylenediamine, such as N(O)-2,2,2-trifluoroethoxycarbonyl 2′,2′,2′-trifluoroethyl ester, have been used for rapid analysis and separation of amino acid enantiomers, highlighting its utility in detailed chemical analysis (Abe et al., 1996).

Mechanism of Action

The mechanism of action of N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine is not specified in the search results. Ethylenediamine and its derivatives are often used as building blocks for the production of many other chemical products .

Safety and Hazards

N-Ethyl-N’-2,2,2-trifluoroethyl ethylenediamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

N-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-2-10-3-4-11-5-6(7,8)9/h10-11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMDLHLDHJYTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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